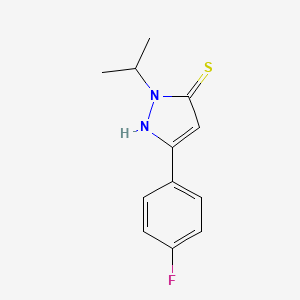

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione

Description

5-(4-Fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione is a heterocyclic compound featuring a pyrazole-thione core substituted with a 4-fluorophenyl group at position 5 and an isopropyl group at position 2. The thione (-C=S) group enhances its reactivity and ability to participate in hydrogen bonding, which is critical for both crystal engineering and biological interactions .

Properties

Molecular Formula |

C12H13FN2S |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-2-propan-2-yl-1H-pyrazole-3-thione |

InChI |

InChI=1S/C12H13FN2S/c1-8(2)15-12(16)7-11(14-15)9-3-5-10(13)6-4-9/h3-8,14H,1-2H3 |

InChI Key |

IJKABUBAKDXJCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=S)C=C(N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione typically involves the reaction of 4-fluorobenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus pentasulfide (P2S5), to yield the desired pyrazole thione compound. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to ensure the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding dihydropyrazole derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions to achieve oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as potassium carbonate (K2CO3), to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives (from oxidation), dihydropyrazole derivatives (from reduction), and various substituted derivatives (from substitution).

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases or proteases, by forming stable complexes with their active sites. This inhibition can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Isostructural Thiazole Derivatives

Compounds 4 and 5 (synthesized by Kariuki et al.) are structurally analogous thiazole derivatives with a shared pyrazole-triazole-thiazole framework. Both feature a 4-fluorophenyl group but differ in the para-substituent on the aryl ring: 4 has a chlorine atom, while 5 has a fluorine atom. Single-crystal diffraction studies confirm their isostructurality (triclinic, P 1 symmetry) with two independent molecules per asymmetric unit. Despite identical molecular conformations, slight adjustments in crystal packing occur due to halogen size differences (Cl: van der Waals radius 1.80 Å vs. F: 1.47 Å), influencing intermolecular contacts like C–H···X (X = Cl/F) interactions .

Table 1: Structural Comparison of Halogen-Substituted Analogues

| Compound | Substituent (X) | Crystal System | Packing Adjustment | Key Interactions |

|---|---|---|---|---|

| Compound 4 | Cl | Triclinic (P 1) | Moderate | C–H···Cl, π-π stacking |

| Compound 5 | F | Triclinic (P 1) | Minimal | C–H···F, π-π stacking |

| Target Compound | - | - | - | C–H···S, N–H···S |

Triazole-Thione Derivatives

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () shares the thione group but incorporates a sulfonylphenyl moiety. However, steric bulk from the difluorophenyl group may reduce membrane permeability in biological systems .

Physicochemical Properties

Solubility and Crystallization

The target compound and its analogues are typically recrystallized from polar aprotic solvents (e.g., dimethylformamide) due to their low solubility in non-polar media. In contrast, triazole-thiones () are recrystallized using CHCl3/petroleum ether, suggesting higher lipophilicity .

Thermal Stability

Halogen substituents impact thermal stability. Chlorine in Compound 4 may enhance stability via stronger van der Waals interactions compared to fluorine in Compound 5 , though experimental data are pending .

Bioactivity and Therapeutic Potential

Antimicrobial Activity

Compound 4 (4-chlorophenyl derivative) exhibits notable antimicrobial activity, attributed to the electron-withdrawing chlorine atom enhancing membrane penetration. The target compound’s thione group may similarly interact with microbial enzymes (e.g., dihydrofolate reductase), though activity depends on substituent electronegativity and spatial arrangement .

Table 2: Bioactivity Comparison

| Compound | Bioactivity (Reported) | Proposed Mechanism |

|---|---|---|

| Compound 4 | Antimicrobial | Membrane disruption, enzyme inhibition |

| Target Compound | Not yet reported | Potential COX-1/COX-2 inhibition |

Cyclooxygenase (COX) Inhibition

Thiazole-pyrazole hybrids (e.g., 31a and 31b ) show inhibitory activity against COX-1 and COX-2, suggesting the target compound’s thione group could similarly modulate cyclooxygenase activity. Fluorine’s electronegativity may enhance binding affinity to COX-2’s hydrophobic pocket .

Biological Activity

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H14F N3S |

| Molecular Weight | 239.32 g/mol |

| CAS Number | 1221725-83-2 |

| LogP | 3.8277 |

| Polar Surface Area | 45.698 Ų |

1. Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrazole derivatives and evaluated their effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial potency.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 18 | 125 |

| Compound B | S. aureus | 20 | 62.5 |

| Compound C | P. mirabilis | 15 | 250 |

The above table summarizes the antimicrobial efficacy of selected derivatives, highlighting the influence of structural variations on biological activity.

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds similar to 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione were tested against various cancer cell lines, including MCF7 and A549. The results demonstrated significant cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 | 12.50 |

| Compound E | A549 | 26.00 |

| Compound F | HepG2 | 0.71 |

These findings suggest that the incorporation of specific substituents can enhance the anticancer activity of pyrazole derivatives.

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole compounds have shown potential as anti-inflammatory agents. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Case Study 1: Antimicrobial Screening

A recent study synthesized a library of pyrazole derivatives and screened them for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as new therapeutic agents.

Case Study 2: Anticancer Evaluation

Another investigation focused on the evaluation of pyrazole derivatives against various cancer cell lines using MTT assays to determine cell viability. Compounds with fluorinated phenyl groups showed enhanced activity against resistant cancer cell lines, indicating their potential for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.